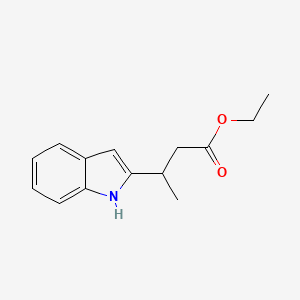

Ethyl 3-(1H-indol-2-yl)butanoate

Description

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 3-(1H-indol-2-yl)butanoate |

InChI |

InChI=1S/C14H17NO2/c1-3-17-14(16)8-10(2)13-9-11-6-4-5-7-12(11)15-13/h4-7,9-10,15H,3,8H2,1-2H3 |

InChI Key |

NAHVZPBZTQOVMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 1h Indol 2 Yl Butanoate

Design and Optimization of Convergent and Divergent Synthesis Strategies

The construction of the ethyl 3-(1H-indol-2-yl)butanoate scaffold can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages.

In contrast, a divergent synthesis would commence from a common indole (B1671886) intermediate, which is then elaborated to introduce the substituents at the C2 and C3 positions. A potential divergent route could start with a readily available indole, followed by sequential functionalization. For example, a Friedel-Crafts acylation at the C3 position could be followed by functionalization at the C2 position. Divergent strategies are particularly valuable for the creation of chemical libraries of related analogues for structure-activity relationship studies. researchgate.net

The choice between these strategies depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity.

Stereoselective Approaches to the Butanoate Moiety at the C3 Position

Introducing the butanoate chain at the C3 position with control over the stereochemistry at the newly formed chiral center is a critical aspect of the synthesis. Several powerful methods can be employed to achieve this.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an elegant and atom-economical approach to establishing the stereocenter. Chiral Lewis acids or Brønsted acids can be used to catalyze the reaction of an indole nucleus with an electrophile. For instance, a chiral phosphoric acid could catalyze the conjugate addition of an indole to an α,β-unsaturated butenoate ester. This approach directly generates the chiral butanoate side chain with high enantioselectivity. The development of such catalytic systems is a vibrant area of research, with various catalysts being explored to enhance efficiency and selectivity. rsc.org

A hypothetical catalytic cycle for a chiral Brønsted acid-catalyzed Friedel-Crafts alkylation of an indole with an electrophile is depicted below:

| Step | Description |

| 1. Catalyst Activation | The chiral Brønsted acid protonates the electrophile, increasing its reactivity and creating a chiral environment. |

| 2. Nucleophilic Attack | The electron-rich indole attacks the activated electrophile in a stereocontrolled manner, guided by the chiral catalyst. |

| 3. C-C Bond Formation | A new carbon-carbon bond is formed at the C3 position of the indole, creating a stereocenter. |

| 4. Catalyst Regeneration | The product is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle. |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to either the indole or the butanoate fragment. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of the new stereocenter. After the key bond-forming step, the auxiliary can be cleaved and ideally recycled.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. For the synthesis of this compound, a chiral auxiliary could be appended to the butanoate chain. The resulting chiral enolate can then undergo a diastereoselective alkylation with a suitable indole-2-ylmethyl electrophile.

Diastereoselective Indolyl-Butanoate Construction

Diastereoselective methods can be employed when a stereocenter is already present in one of the reacting partners. For instance, if a chiral indole precursor is used, the existing stereocenter can influence the stereochemical outcome of the C3-alkylation. This substrate-controlled diastereoselectivity can be a powerful tool, although it is dependent on the nature of the existing stereocenter and its proximity to the reaction site.

Strategic Functionalization of the Indole Nucleus at C2

The presence of a substituent at the C2 position of the indole nucleus is a key feature of the target molecule. The introduction of this group must be strategically planned in concert with the C3-functionalization.

One approach involves the use of a pre-functionalized indole, such as indole-2-carboxylic acid or its derivatives. These starting materials can be synthesized through various methods, including the Reissert indole synthesis. The C2-substituent can then serve as a handle for further modifications or direct the regioselectivity of the subsequent C3-alkylation. For example, a Lewis acid-catalyzed alkylation of a 2-substituted indole with an appropriate electrophile can be employed to introduce the butanoate side chain at the C3 position. nih.govnih.gov

Alternatively, a C2-unsubstituted indole can be functionalized at a later stage of the synthesis. For instance, after the introduction of the butanoate chain at C3, a directed metalation of the indole ring followed by reaction with an electrophile could be used to install the desired group at the C2 position.

Esterification and Transesterification Techniques for Ethyl Ester Formation

The final step in the synthesis of the target molecule is the formation of the ethyl ester. This can be achieved through either esterification of the corresponding carboxylic acid or transesterification of another ester.

Esterification of the 3-(1H-indol-2-yl)butanoic acid can be carried out using standard methods, such as Fischer esterification with ethanol (B145695) in the presence of an acid catalyst. However, care must be taken to avoid side reactions, as the indole nucleus can be sensitive to strongly acidic conditions. Milder methods, such as reaction with ethyl iodide in the presence of a non-nucleophilic base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with ethanol, can be employed to circumvent these issues. The synthesis of active esters of indole-3-acetic acid, for instance, demonstrates the feasibility of such approaches. cdnsciencepub.com

Green Chemistry Principles in Synthetic Route Design

The industrial synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry. This approach seeks to minimize the environmental impact of chemical processes by focusing on principles such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. While specific green routes for this compound are not extensively documented, the application of green chemistry principles can be effectively analyzed through the examination of plausible synthetic pathways, such as the Fischer indole synthesis.

The Fischer indole synthesis is a robust and widely used method for creating the indole core structure. wikipedia.orgbyjus.com It traditionally involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions, which can be harsh and environmentally taxing. wikipedia.orgbyjus.com However, significant research has been directed towards making this classic reaction more sustainable.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. numberanalytics.com In a traditional Fischer indole synthesis, the primary byproduct is ammonia (B1221849) (or an ammonium (B1175870) salt), which lowers the atom economy. youtube.com While the core reaction is inherently atom-uneconomical to some extent due to the loss of ammonia, optimizing reaction conditions to minimize side reactions and the formation of other byproducts is crucial.

Alternative Catalysts and Reaction Media: A major focus of greening the Fischer indole synthesis has been the replacement of traditional corrosive and hazardous acid catalysts like sulfuric acid and polyphosphoric acid. wikipedia.orgstackexchange.com Greener alternatives that have been explored include:

Solid Acid Catalysts: Zeolites, montmorillonite (B579905) clays, and sulfonic acid-functionalized resins offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced corrosivity. numberanalytics.comresearchgate.net

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst. numberanalytics.comrsc.org SO3H-functionalized ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis in aqueous media, allowing for easy separation of the indole product and recycling of the catalyst. rsc.org

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors can provide a non-toxic and biodegradable reaction medium. nih.gov For instance, a mixture of L-(+)-tartaric acid and dimethyl urea (B33335) has been successfully used in Fischer indolization. nih.gov

The choice of solvent also plays a critical role in the environmental footprint of a synthesis. Replacing volatile organic compounds (VOCs) with greener alternatives is a primary goal. Water is an ideal green solvent, and its use in Fischer indole synthesis has been demonstrated with the aid of specialized catalysts. rsc.org

Energy Efficiency and Alternative Reaction Conditions: Conventional Fischer indole synthesis often requires high temperatures and prolonged reaction times. rsc.org Modern techniques that can improve energy efficiency include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. researchgate.netnih.govnih.govdntb.gov.uansf.gov This is attributed to efficient and rapid heating of the reaction mixture.

Mechanochemistry: Performing the reaction in a ball mill, often in the absence of a solvent, presents a highly sustainable alternative. rsc.org This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. rsc.org An environmentally friendly mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea. rsc.org

Below is a comparative table illustrating the potential green chemistry benefits of alternative approaches to the Fischer indole synthesis, which could be applied to the production of this compound.

| Parameter | Traditional Fischer Indole Synthesis | Greener Alternative Approaches | Green Chemistry Principle Addressed |

| Catalyst | Strong mineral acids (H₂SO₄, HCl), Lewis acids (ZnCl₂, AlCl₃) wikipedia.orgtestbook.com | Solid acids (zeolites, clays), ionic liquids, deep eutectic solvents numberanalytics.comresearchgate.netnih.gov | Use of safer chemicals, catalysis |

| Solvent | High-boiling organic solvents (toluene, xylene, DMF) rsc.org | Water, ethanol, deep eutectic solvents, solvent-free (mechanochemistry) rsc.orgnih.govrsc.org | Use of safer solvents and auxiliaries |

| Energy | High temperatures, long reaction times (hours) rsc.org | Microwave irradiation (minutes), mechanochemistry (room temperature) researchgate.netnih.gov | Design for energy efficiency |

| Waste | Acidic waste, solvent waste | Recyclable catalysts, minimal or no solvent waste | Prevention |

By adopting these advanced methodologies, the synthesis of this compound could be designed to be more environmentally benign, aligning with the core tenets of green chemistry.

Comprehensive Spectroscopic and Structural Characterization of Ethyl 3 1h Indol 2 Yl Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Ethyl 3-(1H-indol-2-yl)butanoate was found. This includes:

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

A published FTIR spectrum detailing the characteristic vibrational frequencies for the functional groups present in this compound could not be retrieved.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

There is no available High-Resolution Mass Spectrometry data to confirm the elemental composition or to analyze the fragmentation pathways of this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Conformational Analysis

No records of a single-crystal X-ray diffraction study for this compound were found. Consequently, information regarding its definitive solid-state structure, bond lengths, bond angles, and conformational analysis is not available.

While the chemical structure of this compound is known, a comprehensive characterization based on primary analytical data cannot be provided due to the absence of this information in the public domain. The creation of data tables and detailed research findings as requested is contingent on the availability of these foundational experimental results.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy has become a powerful and invaluable tool in stereochemical analysis, offering a reliable method for the determination of the absolute configuration of chiral molecules such as this compound. dntb.gov.uanih.gov Among the various chiroptical techniques, Electronic Circular Dichroism (ECD) is particularly well-suited for compounds containing UV-Vis chromophores. nih.gov The indole (B1671886) moiety in this compound serves as an effective chromophore, making ECD a highly applicable method for its stereochemical elucidation.

The assignment of the absolute configuration of a chiral molecule through ECD spectroscopy is typically achieved by a combination of experimental measurements and quantum chemical calculations. nih.govnih.gov This approach involves recording the experimental ECD spectrum of the chiral compound and comparing it with the theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The process for this compound would involve the following steps:

Conformational Analysis: A thorough conformational search for the molecule would be performed to identify all low-energy conformers.

Quantum Chemical Calculations: For each significant conformer, the ECD spectrum would be calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are then Boltzmann-averaged to generate the final theoretical ECD spectrum for a given enantiomer.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. If the signs and shapes of the Cotton effects in the theoretical spectrum match the experimental one, the absolute configuration is confidently assigned.

The following table outlines the key parameters that would be analyzed in an ECD study of this compound:

| Parameter | Description | Significance for Absolute Configuration |

| Wavelength (nm) | The wavelength of the incident circularly polarized light. | The position of the Cotton effects is characteristic of the electronic transitions of the chromophore. |

| Molar Circular Dichroism (Δε) | The differential absorption of left and right circularly polarized light. | The sign (positive or negative) of the Cotton effects is crucial for comparing experimental and calculated spectra. |

| Cotton Effect | The characteristic signal in an ECD spectrum, which can be positive or negative. | The overall shape and sign pattern of the Cotton effects in the ECD spectrum provides a unique fingerprint for a specific enantiomer. |

The application of chiroptical spectroscopy, particularly the combination of experimental ECD and theoretical calculations, provides a powerful and non-destructive method for the unambiguous assignment of the absolute configuration of chiral molecules like this compound.

Computational Chemistry and Advanced Theoretical Studies on Ethyl 3 1h Indol 2 Yl Butanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of Ethyl 3-(1H-indol-2-yl)butanoate. These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic properties. By employing methods such as the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to be effective for similar indole (B1671886) systems, key electronic parameters can be determined. nih.govsgu.edu.in

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. Furthermore, DFT calculations can generate electron density maps, revealing the distribution of charge across the molecule and identifying nucleophilic and electrophilic sites.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data are illustrative, based on typical values for similar indole derivatives calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely centered on the indole ring. |

| LUMO Energy | -0.9 eV | Represents electron-accepting potential, associated with the ester group. |

| HOMO-LUMO Gap | 4.9 eV | Suggests good chemical stability. |

| Dipole Moment | 2.5 D | Indicates a moderate polarity, influencing solubility and intermolecular forces. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule. This process involves systematically rotating the key dihedral angles—specifically around the C-C bonds of the butanoate chain and the bond connecting it to the indole ring—and calculating the potential energy for each resulting structure.

The results are visualized on a Potential Energy Surface (PES) map, which plots energy against the rotational angles. The low-energy regions, or "valleys," on this map correspond to stable conformers, while high-energy "peaks" represent transition states between them. Identifying the global minimum energy conformer is crucial, as it represents the most likely structure of the molecule under normal conditions and is the correct structure to use for further studies like ligand-target docking.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. In an MD simulation, the molecule is placed in a simulated environment, typically a box of solvent molecules like water, and the movements of all atoms are calculated over a set period (from nanoseconds to microseconds) by solving Newton's equations of motion. biotechnologia-journal.org

MD simulations are invaluable for:

Assessing Flexibility: Tracking how bond lengths, angles, and dihedrals fluctuate over time to understand the molecule's intrinsic flexibility.

Solvent Interactions: Observing the formation and breaking of intermolecular interactions, such as hydrogen bonds between the indole N-H or the ester's carbonyl oxygen and surrounding water molecules. This helps predict solubility and distribution properties.

Conformational Stability: Validating the stability of low-energy conformers found in PES mapping and observing transitions between different conformational states.

In Silico Prediction of Molecular Interaction Profiles and Ligand-Target Docking

In silico ligand-target docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. unipi.itmdpi.com This method is central to drug discovery for identifying potential biological targets and understanding the molecular basis of the ligand's activity. mdpi.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand (the lowest energy conformer of this compound) and the target protein.

Docking: Using software to explore numerous possible orientations and conformations of the ligand within the protein's binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most probable binding mode.

Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein. biotechnologia-journal.org

Table 2: Illustrative Ligand-Target Docking Results for this compound Note: This table presents hypothetical results for docking against a plausible kinase target, a common target for indole derivatives.

| Parameter | Result | Interpretation |

| Binding Affinity | -8.2 kcal/mol | A strong predicted binding energy, suggesting a stable interaction. |

| Interacting Residues | Lys72, Glu91, Leu135 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |

| Key Interactions | Hydrogen bond (indole N-H to Glu91 backbone); Hydrophobic interactions (butanoate chain with Leu135) | Details the specific forces stabilizing the ligand-protein complex. |

Structure-Reactivity Correlation Studies and Reaction Pathway Modeling

Furthermore, computational methods can model entire reaction pathways. For example, the mechanism of ester hydrolysis or metabolic oxidation of the indole ring can be investigated. By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can determine the activation energy for a given reaction. This allows for the prediction of reaction rates and the identification of the most favorable chemical pathways, providing a theoretical foundation for understanding the compound's stability and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model relevant to this compound, a dataset of structurally similar indole derivatives with known biological activities (e.g., enzyme inhibition, receptor binding) is required.

For each compound in the dataset, a set of numerical "descriptors" is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical model that correlates these descriptors with the observed activity. Once validated, this QSAR model can be used to predict the biological activity of new or untested compounds like this compound, guiding synthetic efforts toward more potent molecules.

Reactivity and Advanced Chemical Transformations of Ethyl 3 1h Indol 2 Yl Butanoate

Modification of the Ester Functionality: Hydrolysis, Amidation, and Reduction

The ethyl ester group in ethyl 3-(1H-indol-2-yl)butanoate is a key handle for introducing structural diversity. Standard transformations of this moiety, including hydrolysis, amidation, and reduction, provide access to a range of important derivatives.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(1H-indol-2-yl)butanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water and a strong acid catalyst. mdpi.com In contrast, base-mediated hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, yielding the carboxylate salt which is then protonated to afford the carboxylic acid. mdpi.com For instance, treatment of related ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates with potassium hydroxide (B78521) in ethanol (B145695) leads to efficient hydrolysis of the ester. nih.gov

Amidation: The carboxylic acid obtained from hydrolysis can be subsequently converted to a variety of amides. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. A common method for amide bond formation involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction between a carboxylic acid and an amine. mdpi.com This approach has been successfully employed in the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide from tryptamine (B22526) and flurbiprofen. mdpi.com

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, 4-(1H-indol-2-yl)pentan-1-ol. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A milder alternative for the reduction of esters to alcohols is the use of sodium borohydride (B1222165) in combination with a Lewis acid or in a protic solvent. Furthermore, enzymatic reductions, for example using baker's yeast (Saccharomyces cerevisiae), have been shown to reduce related β-keto esters like ethyl acetoacetate (B1235776) to the corresponding β-hydroxy ester, (S)-(+)-ethyl 3-hydroxybutanoate, with high enantioselectivity. researchgate.net

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. Base (e.g., KOH, NaOH), H₂O/EtOH, heat2. Acid (e.g., H₃O⁺) workup | 3-(1H-indol-2-yl)butanoic acid |

| Amidation | 1. Hydrolysis to carboxylic acid2. Amine (R¹R²NH), coupling agent (e.g., DCC), solvent (e.g., CH₂Cl₂) | N,N-R¹,R²-3-(1H-indol-2-yl)butanamide |

| Reduction | 1. LiAlH₄, anhydrous THF2. H₃O⁺ workup | 4-(1H-indol-2-yl)pentan-1-ol |

Regioselective Functionalization of the Indole (B1671886) Nitrogen (N1) and Aromatic Carbons

The indole nucleus itself is a rich site for further functionalization, with the indole nitrogen (N-1) and the aromatic carbons offering distinct reactivity profiles.

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized.

N-Alkylation: The N-H proton of the indole can be deprotonated with a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH), followed by reaction with an alkyl halide to introduce an alkyl group at the N-1 position. nih.gov For example, ethyl indol-2-carboxylate has been successfully N-alkylated with various alkylating agents in the presence of aqueous KOH in acetone. mdpi.com

N-Acylation: N-acylation can be achieved using acylating agents like acid chlorides or anhydrides. A direct N-acylation of indole with carboxylic acids has been reported in the presence of boric acid. clockss.org More recently, a chemoselective N-acylation of indoles using thioesters as the acyl source has been developed, offering a mild and efficient method. nih.gov

The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack on the indole ring is the C-3 position due to the superior stabilization of the resulting cationic intermediate. bhu.ac.inquora.com However, since the C-2 and C-3 positions are often substituted in derivatives of this compound, electrophilic substitution will be directed to the benzene (B151609) portion of the indole ring.

Halogenation, Nitration, and Sulfonation: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be performed on the indole nucleus. The nitration of indoles with electron-withdrawing groups at the 3-position has been shown to yield predominantly the 6-nitro derivative, with smaller amounts of the 4-nitro isomer. umn.edu The specific regioselectivity of these reactions on this compound would depend on the reaction conditions and the directing effects of the substituents.

| Reaction | Position | Reagents and Conditions |

| N-Alkylation | N1 | 1. Base (e.g., Cs₂CO₃, KOH)2. Alkyl halide (R-X) |

| N-Acylation | N1 | Acylating agent (e.g., RCOCl, (RCO)₂O, RCOSR') |

| Electrophilic Substitution | Aromatic Carbons | Electrophile (e.g., Br₂, HNO₃/H₂SO₄, SO₃/H₂SO₄) |

Reactions Involving the Stereogenic Center of the Butanoate Chain

The butanoate chain of this compound contains a stereogenic center at the C-3 position. While specific studies on reactions at this center for this particular molecule are not widely reported, general organic chemistry principles suggest several possibilities for its modification, assuming the compound is available in an enantiomerically enriched form.

Reactions that could potentially proceed with retention or inversion of stereochemistry include nucleophilic substitution at the α-carbon to the ester, provided a suitable leaving group is introduced. Furthermore, if the butanoate chain contains other functional groups, such as a hydroxyl group introduced via reduction of a keto-precursor, stereoselective reactions at that position could be explored. The development of stereoselective methods to access and modify this chiral center would be a valuable contribution to the chemistry of this compound class.

Cyclization and Annulation Reactions Utilizing the Butanoate Side Chain

The butanoate side chain provides a flexible tether that can be utilized in a variety of cyclization and annulation reactions to construct novel fused-ring systems. These intramolecular reactions are powerful tools for building molecular complexity.

One plausible strategy involves the intramolecular Friedel-Crafts acylation of the indole ring. Following hydrolysis of the ethyl ester to the corresponding carboxylic acid, activation of the acid (e.g., to the acyl chloride) could facilitate an intramolecular electrophilic attack on the electron-rich indole nucleus, potentially at the C-3 or N-1 position, to form a new ring.

Furthermore, annulation strategies, such as the [3+2] or [3+3] annulation reactions reported for related indol-2-ylmethyl carbanions, could be adapted. nih.govnih.gov These reactions typically involve the generation of a carbanion on the side chain, which then reacts with a suitable dienophile or electrophile to construct a new five- or six-membered ring fused to the indole core. For instance, a hypothetical mechanism for the formation of a cyclopenta[b]indole (B15071945) derivative involves the initial substitution of the indole followed by an intramolecular nucleophilic addition. nih.gov

Diversification Strategies for Structural Library Generation

The various reactive handles on the this compound scaffold make it an excellent starting point for the generation of structural libraries for high-throughput screening in drug discovery and materials science. A systematic approach to diversification would involve the parallel modification of the different reactive sites.

A diversification strategy could begin with the modification of the ester functionality to a small library of amides by reacting the corresponding carboxylic acid with a diverse set of amines. Concurrently, the indole nitrogen could be alkylated or acylated with a range of substituents. Subsequently, the aromatic ring could be subjected to various electrophilic substitution reactions. The combination of these transformations in a combinatorial fashion would rapidly generate a large and diverse library of compounds. The development of efficient and robust protocols for these reactions is crucial for the successful implementation of such a diversification strategy. nih.gov

Investigation of Mechanistic Pathways for Novel Transformations

A thorough understanding of the mechanistic pathways governing the transformations of this compound is essential for the rational design of new reactions and the optimization of existing ones. While detailed mechanistic studies for this specific compound are limited, a hypothetical mechanism for the formation of a related cyclopenta[b]indole derivative has been proposed. This proposed mechanism involves an initial indium-catalyzed substitution of the indole, followed by an electrophilic attack and subsequent intramolecular nucleophilic addition and elimination steps. nih.gov

Future work in this area should focus on elucidating the mechanisms of key transformations through a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of reaction intermediates, as well as computational modeling. A deeper mechanistic understanding will undoubtedly pave the way for the discovery of novel and more efficient synthetic methodologies for the derivatization of this versatile indole derivative.

Application of Ethyl 3 1h Indol 2 Yl Butanoate As a Versatile Synthetic Building Block

Synthesis of Complex Indole-Fused Heterocyclic Systems

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with significant biological activity. Ethyl 3-(1H-indol-2-yl)butanoate and related indole derivatives serve as key starting materials for constructing these complex systems. The reactivity at the N-1 and C-3 positions of the indole ring, as well as the functionality of the side chain, provides multiple avenues for cyclization reactions.

Various synthetic strategies have been developed to access indole-fused heterocycles. For instance, derivatives of ethyl indol-2-carboxylate can be transformed into key intermediates like indol-2-carbohydrazide through hydrazinolysis. This intermediate readily reacts with various aldehydes and ketones to form hydrazones, which can be further cyclized to create fused systems such as thiazoles. mdpi.com

Another approach involves the functionalization of the indole core followed by intramolecular cyclization. For example, the reaction of an indole derivative with ethyl acetoacetate (B1235776), catalyzed by indium(III) chloride, can lead to the formation of cyclopenta[b]indole (B15071945) systems. nih.gov This reaction proceeds through a cascade of nucleophilic additions and eliminations to build the fused ring system. More complex fused systems like pyrimidoindoles and quinolines have also been synthesized from indole precursors, highlighting the versatility of these starting materials in constructing polycyclic frameworks. metu.edu.tr

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex indole-substituted heterocycles. These reactions allow for the construction of intricate molecules in a single step from three or more starting materials. For example, an MCR involving indole, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to synthesize furan-2(5H)-one derivatives bearing an indole substituent. mdpi.com This demonstrates the power of MCRs in rapidly generating molecular diversity around the indole core.

The following table summarizes selected examples of complex heterocyclic systems synthesized from indole-based precursors.

| Starting Indole Derivative | Reagents | Resulting Heterocyclic System |

| Indol-2-carbohydrazide | Phenacyl bromide | N′-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide mdpi.com |

| 5-hydroxy-1-methyl-1H-indole | Ethyl acetoacetate, InCl₃ | (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate nih.gov |

| Indole | 4-methoxyphenylglyoxal, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one mdpi.com |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Substituted rhodanines | Aplysinopsin-like products znaturforsch.comresearchgate.net |

Development of Chiral Scaffolds for Asymmetric Synthesis

Chiral indole-containing scaffolds are of paramount importance in asymmetric catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. The development of methods to synthesize enantiomerically pure indole derivatives is crucial for advancing this field. nih.gov this compound, with its potential for introducing chirality, serves as a valuable platform for creating such scaffolds.

A key strategy in this area is the catalytic asymmetric dearomatization (CADA) of indoles. nih.gov This process converts the planar, aromatic indole ring into a three-dimensional, chiral indolenine or fused indoline structure. By employing chiral catalysts, such as chiral phosphoric acids, this transformation can be rendered highly enantioselective. nih.gov The specific reaction conditions, particularly the post-processing steps, can determine which chiral scaffold is ultimately formed, allowing for a switchable divergent synthesis of different product classes from a common intermediate. nih.gov

The resulting chiral indole derivatives can be further elaborated into more complex structures for use in asymmetric synthesis. For example, the development of C₂-symmetric, spirocyclic compounds called SPINDOLEs, derived from the reaction of indoles with acetone in the presence of a confined chiral Brønsted acid catalyst, has created a new class of versatile chiral frameworks. nih.gov These scaffolds have proven effective in a variety of highly selective reactions, demonstrating the potential of indole-based structures in asymmetric catalysis. nih.gov

The table below highlights key aspects of developing chiral scaffolds from indole derivatives.

| Synthetic Strategy | Catalyst Type | Resulting Chiral Scaffold | Key Features |

| Catalytic Asymmetric Dearomatization (CADA) | Chiral Phosphoric Acid | Chiral Indolenines and Fused Indolines nih.gov | Switchable synthesis, high enantioselectivity. nih.gov |

| Spirocyclization | Chiral Brønsted Acid | SPINDOLEs (Spirocyclic Bis-indoles) nih.gov | C₂-symmetric, versatile framework for catalysis. nih.gov |

| Asymmetric Cyclization | Organocatalyst | Axially Chiral Aryl-Pyrroloindoles researchgate.net | Construction of axially chiral indole-based frameworks. researchgate.net |

Precursor for the Construction of Natural Product Analogues

The indole nucleus is a common structural motif in a vast number of natural products, particularly alkaloids, which often exhibit potent biological activities. nih.gov Consequently, indole derivatives like this compound are frequently employed as starting materials for the synthesis of natural products and their analogues. These analogues are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties.

One notable example is the synthesis of analogues of aplysinopsins, a group of marine alkaloids known for their interesting biological profiles. Starting from ethyl 3-formyl-1H-indole-2-carboxylate, a derivative of the title compound, various aplysinopsin-like structures can be prepared through condensation reactions with heterocyclic active methylene compounds like thiohydantoins and rhodanines. znaturforsch.comresearchgate.net This modular approach allows for the creation of a library of analogues where different parts of the molecule can be systematically varied.

The total synthesis of other complex indole alkaloids also relies on the strategic use of functionalized indole precursors. For instance, the synthesis of tryprostatin A, a natural product with antimitotic activity, begins with the construction of a substituted ethyl indole-2-carboxylate. nih.gov Similarly, the synthesis of lycogarubin C has been achieved through a Fischer indole synthesis involving a functionalized pyrrole (B145914) derivative and phenylhydrazine (B124118). nih.gov These examples underscore the central role of indole building blocks in the assembly of complex natural product architectures.

| Natural Product/Analogue | Key Indole Precursor | Synthetic Strategy |

| Aplysinopsin Analogues | Ethyl 3-formyl-1H-indole-2-carboxylate | Condensation with thiohydantoins/rhodanines znaturforsch.comresearchgate.net |

| Tryprostatin A | Ethyl 6-methoxy-3-methylindole-2-carboxylate | Multi-step synthesis involving Japp-Klingmann reaction nih.gov |

| Lycogarubin C | Phenylhydrazine and a pyrrole derivative | Fischer indole synthesis nih.gov |

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound and its derivatives are excellent starting points for generating such libraries due to the numerous reaction pathways available for their modification. The indole ring can be substituted at various positions, and the butanoate side chain offers a handle for a wide range of chemical transformations.

Multicomponent reactions (MCRs) are particularly well-suited for library synthesis, as they can generate significant molecular complexity in a single, efficient step. The use of indole derivatives in MCRs has been extensively reviewed, showcasing the synthesis of a wide variety of heterocyclic scaffolds, including pyridines, pyrimidines, and pyrans, all bearing an indole moiety. researchgate.netnih.gov For example, a one-pot, four-component reaction between a 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aromatic aldehyde, a cycloalkanone, and ammonium (B1175870) acetate can yield structurally intriguing indole-cycloalkyl[b]pyridine hybrids. nih.gov

The versatility of indole precursors allows for the systematic exploration of chemical space around the indole core. By varying the different components in these MCRs, large libraries of related but structurally distinct compounds can be rapidly assembled. This approach is invaluable for identifying new lead compounds in drug discovery programs and for probing biological systems with novel small molecules. The ability to generate diverse heterocyclic systems from a common indole starting material highlights the strategic importance of compounds like this compound in the construction of compound libraries. researchgate.net

Mechanistic Biological Investigations in Vitro and in Silico Studies of Ethyl 3 1h Indol 2 Yl Butanoate and Its Derivatives

Enzyme Inhibition Potentials and Kinetic Analyses (e.g., Urease, Elastase, Glycosidases, Cholinesterases)

Indole (B1671886) derivatives have been identified as potent inhibitors of several key enzymes implicated in human disease.

Cholinesterases (AChE and BChE): Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. jppres.comresearchgate.net Various indole derivatives have shown significant inhibitory potential. For instance, a series of indole-based azine derivatives demonstrated potent anticholinesterase activity, with compounds 8 and 12 (see compound table) showing IC₅₀ values of 7.31 µM and 6.11 µM, respectively, against acetylcholinesterase. nih.gov Molecular docking studies of these compounds revealed that their indole scaffold can bind within the enzyme's active site, establishing interactions with key amino acid residues like TYR72, THR75, and ARG296, while also showing π-π stacking with TRP286, which is known to impair enzyme function. nih.gov Some sulfonamide-based carbamates have been developed as highly selective BChE inhibitors, which is a valuable therapeutic strategy in the later stages of Alzheimer's disease. mdpi.com

Urease: Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a key therapeutic strategy. mdpi.comscielo.br Indole derivatives have not been as extensively studied as other classes like coumarins or thioureas for urease inhibition. scielo.brnih.gov However, the broad inhibitory capacity of heterocyclic compounds suggests that indole-based structures could be promising candidates. Kinetic studies of known inhibitors reveal different modes of action; for example, the monoterpene Camphene exhibits a competitive mode of inhibition, while Cuminaldehyde shows mixed inhibition. mdpi.com This highlights the importance of the specific chemical structure in determining the kinetic profile against the enzyme.

Glycosidases (α-glucosidase and α-amylase): Inhibitors of α-glucosidase and α-amylase are used to manage type 2 diabetes by controlling post-meal blood sugar levels. A study investigating indole-based compounds found that several analogues exhibited good to moderate inhibitory activity against both enzymes. nih.gov Analogs 4, 11, 12, 14, 15, and 17 were particularly effective against both α-amylase (IC₅₀ = 3.80 to 47.50 µM) and α-glucosidase (IC₅₀ = 3.10 to 52.20 µM), with potencies comparable to the standard drug acarbose. nih.gov

Table 1: Enzyme Inhibition by Indole Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Indole Azine Derivative 8 | Acetylcholinesterase | 7.31 | - | nih.gov |

| Indole Azine Derivative 12 | Acetylcholinesterase | 6.11 | - | nih.gov |

| Indole-based Analog 4 | α-Amylase | 3.80 - 47.50 | - | nih.gov |

| Indole-based Analog 4 | α-Glucosidase | 3.10 - 52.20 | - | nih.gov |

| Indole-based Analog 11 | α-Amylase | 3.80 - 47.50 | - | nih.gov |

| Indole-based Analog 11 | α-Glucosidase | 3.10 - 52.20 | - | nih.gov |

| Camphene | Urease | 0.147 (µg/mL) | Competitive | mdpi.com |

| Cuminaldehyde | Urease | - | Mixed | mdpi.com |

Receptor Binding Affinities and Specific Ligand-Target Interactions

The structural versatility of the indole nucleus allows it to bind to a diverse array of physiological receptors, often with high affinity and specificity.

Cannabinoid Receptors (CB1 and CB2): Indole derivatives, particularly aminoalkylindoles (AAIs), are a well-known class of cannabimimetic compounds that exhibit high binding affinity for cannabinoid receptors CB1 and CB2. google.comnih.gov These receptors are implicated in pain, appetite, and immune modulation. The development of these analogs has led to compounds with high selectivity for either the CB1 or CB2 receptor. google.comnih.gov For example, the Huffman laboratory developed indole derivatives with N1-pentyl substituents and no C2-methyl group that showed high potency for the CB1 receptor. nih.gov Conversely, other modifications led to compounds like JWH-151, which are selective agonists for the CB2 receptor. nih.gov Binding affinity is typically quantified by the inhibition constant (Ki). For a series of cannabinol (B1662348) derivatives, Ki values for CB1 and CB2 receptors ranged from the picomolar to the nanomolar scale, with the 1,1-dimethylheptyl (DMH) analogs being significantly more potent. lumirlab.com

GABA Receptors: The γ-aminobutyric acid (GABA) type A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a target for drugs like benzodiazepines. nih.govresearchgate.net Indole derivatives have been developed as probes to study the benzodiazepine (B76468) binding site on the GABA-A receptor complex. nih.gov Furthermore, the GABA-A receptor-associated protein (GABARAP), which is involved in receptor trafficking and autophagy, has been shown to possess specific binding sites for indole moieties. nih.govresearchgate.net NMR spectroscopy and molecular docking studies identified two hydrophobic pockets on GABARAP that bind indole and its derivatives, including the amino acid tryptophan, highlighting a structural basis for these interactions. nih.govresearchgate.net

Table 2: Receptor Binding Affinity of Indole Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Activity | Reference |

|---|---|---|---|---|

| 11-Hydroxycannabinol | CB1 | 38.0 | Agonist | lumirlab.com |

| 11-Hydroxycannabinol | CB2 | 26.6 | Antagonist | lumirlab.com |

| 11-Hydroxycannabinol-DMH | CB1 | 0.10 | Potent Agonist | lumirlab.com |

| 11-Hydroxycannabinol-DMH | CB2 | 0.20 | Potent Agonist | lumirlab.com |

| Aminoalkylindoles (General) | CB1 / CB2 | Variable | Agonist | nih.gov |

Modulatory Effects on Defined Cellular Pathways (e.g., Autophagy Induction, Glutathione Depletion, Apoptosis Induction)

Indole-based compounds can exert profound effects on fundamental cellular processes that regulate cell survival and death.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. nih.gov Many indole derivatives have been developed as anticancer agents precisely because they can induce apoptosis. mdpi.com Hydrazono-indole derivatives, for instance, have been reported to have anti-proliferative activity and induce apoptosis in cancer cell lines. nih.gov The mechanism often involves triggering the mitochondrial pathway of apoptosis. nih.gov

Autophagy Induction: Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. taylorfrancis.com It has a complex, dual role in cancer, sometimes promoting survival and other times contributing to cell death. Several indole derivatives have been found to modulate this pathway. Bis-indole derivatives have been shown to induce autophagy in lung cancer cells by upregulating key proteins like Beclin-1 and LC3A/B. nih.gov Interestingly, inhibiting autophagy with chloroquine (B1663885) in combination with these indole compounds led to enhanced cancer cell death, suggesting a potential therapeutic strategy. nih.gov

Glutathione Depletion: Glutathione (GSH) is a major intracellular antioxidant, and its depletion can sensitize cancer cells to apoptosis. Some bis-indole compounds have been shown to cause GSH depletion, which potentiates the antiproliferative effect of conventional chemotherapy drugs like cisplatin. nih.gov The enzyme Glutathione S-transferase (GST), which plays a role in detoxification by conjugating substances to GSH, is also a target. Indole-3-carboxaldehyde derivatives have been shown to inhibit GST, with 6-methylindole-3-carboxaldehyde (B1309500) being a particularly potent example (Ki = 0.018 ± 0.01 mM). nih.gov

Investigation of Specific Molecular Targets (e.g., BCL-2 Protein Interaction)

To understand the mechanisms behind apoptosis induction, research has focused on specific molecular targets within the cell death machinery.

B-cell lymphoma 2 (Bcl-2) Protein Interaction: The Bcl-2 family of proteins are central regulators of apoptosis, with anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1) preventing cell death and pro-apoptotic members (like Bax, Bak) promoting it. mdpi.com Overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism for cancer cells. The indole scaffold has proven to be an excellent base for designing inhibitors that mimic the natural BH3-only proteins, which bind to and inactivate anti-apoptotic Bcl-2 proteins. mdpi.com

Numerous indole-based Bcl-2 inhibitors have been synthesized and evaluated. nih.gov One such derivative, compound 30 , showed potent activity against breast and lung cancer cell lines with an IC₅₀ of 1.2 µM in a Bcl-2 ELISA binding assay. nih.gov Molecular docking confirmed that this compound fits into the binding groove of the Bcl-2 protein, forming stable hydrogen bonds and hydrophobic interactions. nih.gov Other research has focused on developing dual inhibitors that target both Bcl-2 and Mcl-1, another anti-apoptotic protein, to create more effective anticancer agents. nih.govnih.gov

Table 3: Bcl-2 Family Inhibition by Indole Derivatives

| Compound/Derivative | Target Protein | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 30 | Bcl-2 | 1.2 | - | nih.gov |

| Compound 30 | (Antiproliferative) | 0.83 | MCF-7 (Breast) | nih.gov |

| Compound 30 | (Antiproliferative) | 0.73 | A549 (Lung) | nih.gov |

| Compound 29 | Bcl-2 | 7.63 | - | nih.gov |

| Compound 29 | Mcl-1 | 1.53 | - | nih.gov |

| Gossypol (Reference) | Bcl-2 | 0.62 | - | nih.gov |

Antioxidant and Free Radical Scavenging Mechanisms

The indole nucleus is associated with significant antioxidant properties, largely due to its electron-rich nature, which allows it to donate electrons or hydrogen atoms to neutralize free radicals. nih.govrsc.org

The free radical-scavenging activity of various indole compounds has been quantified using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govnih.gov For example, indole-3-propionic acid (IPA), an endogenous indole derivative, has been shown to have potent neuroprotective properties due to its ability to scavenge free radicals. nih.gov Studies on synthetic ethenyl indoles demonstrated that their antioxidant activity is dependent on the substituents on the molecule; those with electron-donating groups showed antioxidant properties comparable to vitamin E, with IC₅₀ values in the DPPH assay around 24-30 µM. rsc.org The proposed mechanism involves either a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT) to quench the free radical. rsc.org

Table 4: Antioxidant Activity of Indole Derivatives

| Compound/Extract | Assay | IC₅₀ or Activity Value | Reference |

|---|---|---|---|

| Hydroxy substituted ethenyl indole | DPPH | ~24 µM | rsc.org |

| Other ethenyl indoles | DPPH | 30-63 µM | rsc.org |

| Vitamin E (Reference) | DPPH | ~26 µM | rsc.org |

| Bifidobacterium bifidum MG731 (Postbiotic) | DPPH | 90.6% Scavenging | nih.gov |

| Tomato Seed Isolate | DPPH | 40.89 µg/mL | researchgate.net |

| Tomato Seed Isolate | ABTS | 18.45 µg/mL | researchgate.net |

Q & A

Q. Advanced Research Focus

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Docking : Indole derivatives often target serotonin receptors or enzymes (e.g., monoamine oxidase). Docking studies using AutoDock Vina can predict binding affinities (ΔG ≤ -8 kcal/mol) .

- MD Simulations : Analyze stability in lipid bilayers or protein binding pockets over 100-ns trajectories .

Case Study : Ethyl 3-(pyridinyl)butanoate analogues showed antiviral potential via docking with SARS-CoV-2 Mpro (IC₅₀ ~10 µM), suggesting similar strategies for this compound .

What strategies resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus

Discrepancies may arise from assay variability or structural analogs. Solutions include:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial tests, CCK-8 for cytotoxicity) .

- Structural Validation : Confirm batch purity via LC-MS and compare with reference standards .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., indole-2-yl substitution correlates with anti-inflammatory activity) .

Example : A study comparing ethyl indole derivatives found that 3-substitution (vs. 2-substitution) enhanced antimicrobial activity by 40% due to improved membrane penetration .

How can scalability of synthesis be optimized without compromising purity?

Q. Advanced Research Focus

- Continuous Flow Reactors : Reduce reaction time (from 72 h to 4 h) and improve yield (≥85%) by maintaining precise temperature and mixing .

- Catalyst Recycling : Ru catalysts in flow systems achieve >90% recovery, lowering costs .

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. Data-Driven Optimization

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 70% | 88% |

| Purity | 95% | 99% |

| Solvent Use | 500 mL/g | 200 mL/g |

| Based on scaled-up syntheses of analogous esters . |

What structural modifications enhance the compound’s bioactivity or stability?

Q. Advanced Research Focus

- Indole N–H Protection : Acetylation reduces oxidation susceptibility, improving shelf life .

- Ester Isosteres : Replacing ethyl with trifluoroethyl enhances metabolic stability (t₁/₂ increased from 2 h to 6 h) .

- Hybrid Derivatives : Conjugation with pyridine (e.g., Ethyl 3-oxo-2-(pyridinyl)butanoate) boosts anticancer activity (IC₅₀ ~5 µM vs. 20 µM for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.